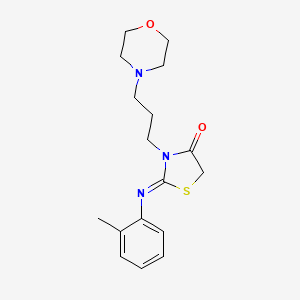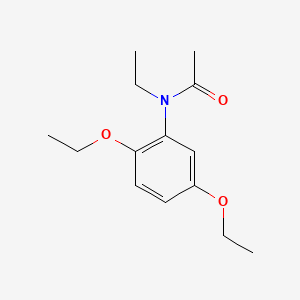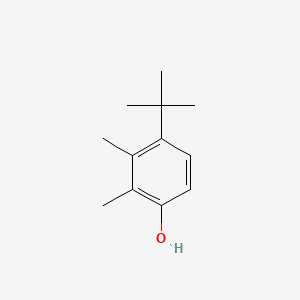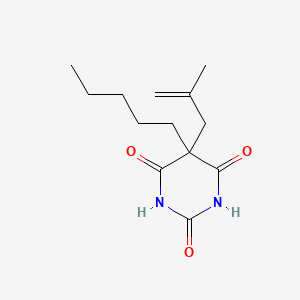
5-(2-Methylprop-2-en-1-yl)-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various scientific fields. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound features a pentyl group and a 2-methyl-2-propenyl group attached to the barbituric acid core, which may influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method is the alkylation of barbituric acid with 2-methyl-2-propenyl bromide and pentyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid.
化学反应分析
Types of Reactions
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various alkylated derivatives.
科学研究应用
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent, although its use may be limited due to safety concerns.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The compound binds to specific sites on the GABA receptor, increasing the receptor’s affinity for GABA and prolonging the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.
相似化合物的比较
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for its anesthetic and sedative effects.
Secobarbital: Known for its use as a short-acting sedative and hypnotic agent.
Uniqueness
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid is unique due to its specific alkyl groups, which may influence its pharmacokinetic and pharmacodynamic properties. The presence of the 2-methyl-2-propenyl group may affect its lipophilicity and metabolic stability, potentially leading to differences in its duration of action and potency compared to other barbiturates.
属性
CAS 编号 |
67051-51-8 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
5-(2-methylprop-2-enyl)-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-4-5-6-7-13(8-9(2)3)10(16)14-12(18)15-11(13)17/h2,4-8H2,1,3H3,(H2,14,15,16,17,18) |
InChI 键 |
PGKJUSBLYPVEGE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
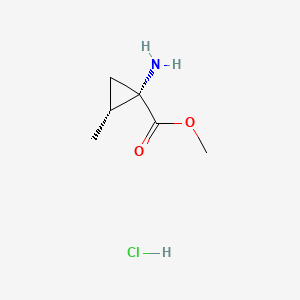
![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
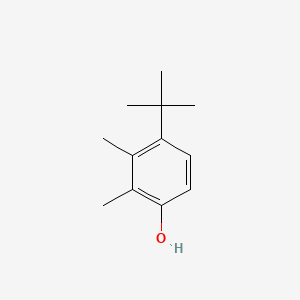

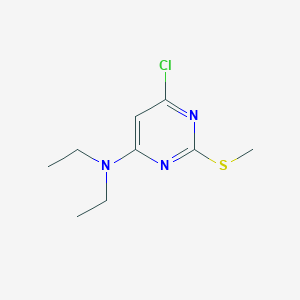
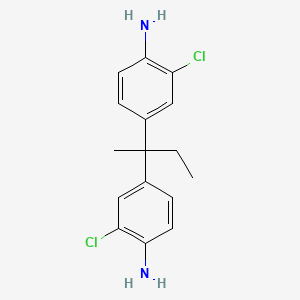
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
